N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core. The molecule features a [1,2,3]triazolo[1,5-a]quinazoline scaffold substituted with a 4-chlorobenzylamine group at position 5 and a 2,5-dimethylphenylsulfonyl moiety at position 3. These substituents likely influence its physicochemical properties, such as lipophilicity and binding affinity, compared to other derivatives .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-15-7-8-16(2)21(13-15)33(31,32)24-23-27-22(26-14-17-9-11-18(25)12-10-17)19-5-3-4-6-20(19)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDWEKKTPWGVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps:
Formation of the Triazoloquinazoline Core: The initial step often involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through the reaction of 2-aminobenzonitrile with hydrazine derivatives under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Chlorobenzyl Group: The final step involves the alkylation of the triazoloquinazoline core with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Biological Studies: Researchers use this compound to study its effects on cellular pathways and molecular targets, providing insights into its mechanism of action.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins or enzymes.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can bind to active sites of enzymes, inhibiting their activity. The sulfonyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions. The chlorobenzyl group can contribute to the compound’s overall hydrophobicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The biological and chemical profiles of triazoloquinazoline derivatives are highly dependent on substituent modifications. Below is a detailed comparison with structurally similar compounds:
Substituent Variations and Physicochemical Properties
Biological Activity
N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key data.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring fused with a quinazoline structure, along with a sulfonyl group that contributes to its pharmacological properties. Its molecular formula is with a molecular weight of 463.94 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of quinazoline and triazole compounds often exhibit antimicrobial properties. For instance, quinazoline derivatives have shown activity against atypical strains of mycobacteria and other bacterial pathogens . The specific compound under discussion has not been extensively studied for its antimicrobial properties; however, similar compounds have demonstrated promising results:
| Compound Type | Activity | Reference |
|---|---|---|
| Quinazoline-4-thiones | Antimycobacterial | |
| 1,2,3-Triazole derivatives | Antibacterial |
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. In particular, studies on related compounds indicate strong inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism. For example, certain quinazolinone-triazole hybrids displayed IC50 values ranging from 6.31 to 49.9 μM compared to acarbose (IC50 = 750 μM), suggesting that modifications in the structure can enhance enzyme inhibition .
Anticancer Potential
Quinazoline derivatives are known for their anticancer properties. Research indicates that modifications to the quinazoline structure can lead to increased cytotoxicity against various cancer cell lines. For example:
| Cell Line | Compound | IC50 Value (μM) |
|---|---|---|
| KB | Quinazoline Derivative | 0.00054 |
| HT-29 | Quinazoline Derivative | 0.00217 |
| MCF-7 | Quinazoline Derivative | 0.0585 |
| HeLa | Quinazoline Derivative | 0.0692 |
These findings suggest that the biological activity of this compound could be further explored in anticancer research .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound may involve interactions at the molecular level with specific targets such as enzymes or receptors involved in disease pathways. The presence of the sulfonyl group may enhance solubility and bioavailability, facilitating better interaction with biological targets.
Case Studies and Research Findings
A notable study synthesized several quinazolinone-triazole hybrids and evaluated their biological activities through in vitro assays. The results demonstrated that structural variations significantly influenced their efficacy against targeted enzymes and cancer cell lines .
Furthermore, the development of this compound could lead to novel therapeutic agents with enhanced potency and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
